4-[(2-Aminopropyl)carbamoyl]butanoic acid
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Overview
Description
4-[(2-Aminopropyl)carbamoyl]butanoic acid is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound is characterized by the presence of an aminopropyl group attached to a carbamoyl moiety, which is further linked to a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminopropyl)carbamoyl]butanoic acid typically involves the reaction of 4-aminobutanoic acid with 2-aminopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminopropyl)carbamoyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkoxylated products.
Scientific Research Applications
4-[(2-Aminopropyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 4-[(2-Aminopropyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Aminopropyl)carbamoyl]pentanoic acid
- 4-[(2-Aminopropyl)carbamoyl]hexanoic acid
- 4-[(2-Aminopropyl)carbamoyl]heptanoic acid
Uniqueness
4-[(2-Aminopropyl)carbamoyl]butanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-(2-aminopropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(9)5-10-7(11)3-2-4-8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
QYPYNEKDTFKJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCCC(=O)O)N |
Origin of Product |
United States |
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